molecular formula C20H19N3O5S2 B2677471 N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898430-41-6

N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2677471
CAS No.: 898430-41-6
M. Wt: 445.51
InChI Key: RGOROVJSJBMSBV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and coupling.

    Formation of Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Functionalization: The furan and thiophene rings are then functionalized with appropriate substituents to introduce the sulfonyl and methyl groups.

    Coupling: The final step involves the coupling of the functionalized furan and thiophene rings with the tetrahydroquinoline moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to hydrogenate the double bonds in the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield fully hydrogenated rings or desulfonylated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activities of furan and thiophene derivatives.

    Medicine: Potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N’-(thiophene-2-sulfonyl)ethanediamide
  • N-(furan-2-ylmethyl)-N’-(1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Uniqueness

N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to the combination of furan, thiophene, and tetrahydroquinoline moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c24-19(21-13-16-5-2-10-28-16)20(25)22-15-8-7-14-4-1-9-23(17(14)12-15)30(26,27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOROVJSJBMSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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